molecular formula C13H8OS B15480739 2-Propyn-1-one, 3-phenyl-1-(2-thienyl)- CAS No. 21985-04-6

2-Propyn-1-one, 3-phenyl-1-(2-thienyl)-

Cat. No.: B15480739
CAS No.: 21985-04-6
M. Wt: 212.27 g/mol
InChI Key: VFERYRUDILHJRR-UHFFFAOYSA-N
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Description

2-Propyn-1-one, 3-phenyl-1-(2-thienyl)- is a propargyl ketone derivative featuring a phenyl group at the 3-position and a 2-thienyl group at the 1-position. Its molecular formula is C₁₃H₈OS (molecular weight: ~212.27 g/mol). The compound’s structure combines aromatic (phenyl, thienyl) and alkyne functionalities, making it a versatile intermediate in organic synthesis. Propargyl ketones are known for their role in cycloaddition reactions and as precursors to heterocyclic compounds.

Properties

CAS No.

21985-04-6

Molecular Formula

C13H8OS

Molecular Weight

212.27 g/mol

IUPAC Name

3-phenyl-1-thiophen-2-ylprop-2-yn-1-one

InChI

InChI=1S/C13H8OS/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-7,10H

InChI Key

VFERYRUDILHJRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs differ in substituents or backbone modifications:

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Reference
2-Propyn-1-one, 3-phenyl-1-(2-thienyl)- Phenyl (C₆H₅), 2-thienyl (C₄H₃S) C₁₃H₈OS 212.27
3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one Propenone backbone, dimethylamino (NMe₂) C₁₅H₁₅NOS 257.35
2-Propen-1-one, 3-(3-phenoxy-2-thienyl)-1-(2-thienyl)- Phenoxy-thienyl, propenone backbone C₁₇H₁₂O₂S₂ 312.41
1-(2-Thienyl)-1-propanone Propanone backbone, no phenyl group C₇H₈OS 140.20

Key Observations :

  • Backbone Differences: Replacing the propynone (alkyne) with propenone (α,β-unsaturated ketone) increases conjugation and alters reactivity. Propenones are more prone to nucleophilic attacks, while propynones participate in cycloadditions .
  • Bulky substituents (e.g., phenoxy-thienyl in ) may hinder crystallization or solubility.

Physicochemical Properties

Limited experimental data are available, but computational insights (e.g., PSA, logP) and molecular weight trends suggest:

Compound Polar Surface Area (Ų) logP (Predicted) Solubility (Qualitative)
2-Propyn-1-one, 3-phenyl-1-(2-thienyl)- ~26.3 ~2.5 Low in water, soluble in DMSO
3-(1H-Benzotriazol-1-yl)-3-phenyl-1-(2-thienyl)-2-propen-1-one ~65.8 ~3.8 Moderate in organic solvents
1-(2-Thienyl)-1-propanone ~30.2 ~1.2 Higher aqueous solubility

Key Trends :

  • Thienyl and phenyl groups contribute to hydrophobicity (higher logP).
  • Bulky substituents (e.g., benzotriazolyl in ) increase PSA but reduce solubility in non-polar solvents.

Yield Comparisons :

  • 1-(2-Thienyl)-1-propanone: Synthesized in quantitative yield via acyl chloride reactions .
  • Morpholinyl-substituted analogs: Reported with high yields (e.g., 143% for a related compound, possibly due to purification artifacts) .

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